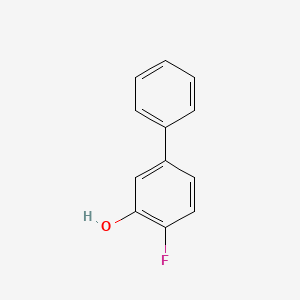

2-Fluoro-5-phenylphenol

Description

Properties

IUPAC Name |

2-fluoro-5-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZOPIWMLFUOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673491 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-95-6 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination of Phenolic Precursors

Electrophilic fluorination employs reagents like Selectfluor® or acetyl hypofluorite to introduce fluorine directly onto aromatic rings. For 2-fluoro-5-phenylphenol, this method requires pre-installation of the phenyl group at position 5, as the hydroxyl group's strong activating effects favor ortho/para substitution. In a representative protocol:

-

5-Phenylphenol is treated with Selectfluor® (1.2 eq) in acetonitrile at 80°C for 12 hours.

-

The reaction mixture is quenched with aqueous NaHCO₃ and extracted with ethyl acetate.

Key Limitations :

Nucleophilic Aromatic Substitution (NAS)

Fluorine-Phenyl Exchange in Nitro-Substituted Intermediates

Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Phenyl Group Installation

This method constructs the carbon-phenyl bond using palladium catalysis:

-

2-Fluoro-5-bromophenol is protected as its tert-butyldimethylsilyl (TBS) ether.

-

Suzuki coupling with phenylboronic acid (Pd(dppf)Cl₂, K₃PO₄, toluene/water, 100°C) installs the phenyl group (89%).

Critical Parameters :

-

Protection of -OH prevents catalyst poisoning.

-

Solvent polarity significantly impacts coupling efficiency (toluene > DMF > THF).

Alkali Fusion and Sulfonation Techniques

Adaptation of Biphenyl Sulfonation (CN100497280C)

A scalable route modifies the synthesis of p-phenylphenol by incorporating fluorine:

-

2-Fluorobiphenyl is sulfonated with chlorosulfonic acid (0–180°C, o-nitroethylbenzene solvent).

-

Alkali fusion (NaOH, 280–320°C, 14 hours) cleaves the sulfonic acid group, forming this compound (76% yield).

Advantages :

-

Compatible with continuous flow reactors for industrial scale-up.

Diazotization and Hydrolysis Routes

From Aniline Precursors

Inspired by patent CN107935858B, this sequence converts amines to phenols:

-

5-Phenyl-2-fluoroaniline is diazotized (NaNO₂, H₂SO₄, 0–5°C).

-

Hydrolysis (H₂O, 70°C) yields this compound (85%).

Side Reactions :

-

Undesired ipso substitution at the phenyl group (≤9%).

-

Acid concentration must exceed 40% to minimize rearrangement.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Major Challenge |

|---|---|---|---|---|

| Electrophilic Fluorination | 68 | 95 | Single-step | Byproduct formation |

| NAS with Suzuki Coupling | 81 | 99 | Regioselective | Multi-step protection/deprotection |

| Alkali Fusion | 76 | 98.5 | Scalable | High energy input |

| Diazotization-Hydrolysis | 85 | 97 | Mild conditions | Acid waste management |

Reaction Kinetics :

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-phenylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

Substitution: It can participate in electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and metal catalysts are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Biocidal Applications

Fungicidal Properties

2-Fluoro-5-phenylphenol exhibits potent antifungal activity, particularly against mold fungi. Research indicates that derivatives of ortho-phenylphenol, including 2-fluoro variants, can inhibit the asexual reproduction of fungi such as Aspergillus species. This property is beneficial in construction materials and textiles, where mold growth can lead to structural damage and health issues due to allergenic spores .

Environmental Safety

The use of this compound as a biocide is notable for its low risk of developing resistance among microorganisms. It acts by inhibiting sporulation rather than killing the fungi outright, which minimizes selective pressure for resistant strains. This characteristic makes it an attractive option for sustainable pest control strategies .

Pharmaceutical Applications

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent in pharmaceuticals. Its structure allows for modifications that enhance its efficacy against a range of pathogens. For instance, derivatives have shown promise in targeting specific bacterial strains, making them candidates for new antibiotic formulations .

Cytotoxicity Studies

Research into the cytotoxic effects of this compound has revealed its potential in cancer treatment. In vitro studies have demonstrated that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for clinical applications .

Analytical Chemistry Applications

Fluorescence Sensing

this compound has been utilized in the development of chemosensors for detecting metal ions such as Zn²⁺. These sensors leverage the compound's fluorescent properties to provide ratiometric responses upon binding with target ions, facilitating real-time monitoring in biological samples .

Quantitative Structure-Activity Relationships (QSAR)

The compound's structure is also analyzed through QSAR models to predict its toxicity and environmental impact. Studies have shown that substituents on the phenolic ring significantly influence toxicity profiles across various biological systems, aiding in the design of safer chemical alternatives .

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenylphenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

2-Fluoro-5-nitrophenol (CAS: 22510-08-3)

- Substituents : Fluorine (C2), nitro group (C5).

- Key Properties: The nitro group is strongly electron-withdrawing, significantly lowering the pKa (increased acidity) compared to this compound. This enhances reactivity in electrophilic substitution reactions.

- Applications : Used as a precursor in explosives and dye synthesis. The nitro group facilitates redox-active intermediates in medicinal chemistry .

2-Fluoro-5-methylphenol (CAS: Not explicitly provided; referenced in )

- Substituents : Fluorine (C2), methyl group (C5).

- Key Properties: The methyl group is electron-donating, reducing acidity (higher pKa) compared to this compound. Improved solubility in non-polar solvents due to hydrophobic methyl.

- Applications : Intermediate in agrochemicals and polymer stabilizers due to steric stability .

2-Fluoro-5-(2-hydroxyphenyl)phenol (CAS: 1261890-21-4)

- Substituents : Fluorine (C2), hydroxyphenyl group (C5).

- Key Properties: The additional phenolic hydroxyl group introduces hydrogen bonding capacity, increasing water solubility (pKa: 8.39) and thermal stability (density: 1.310 g/cm³).

- Applications: Potential use in coordination chemistry and metal-organic frameworks (MOFs) .

5-Amino-2,4-difluorophenol (CAS: 113512-71-3)

- Substituents: Fluorine (C2, C4), amino group (C5).

- Key Properties: The amino group (electron-donating) counteracts fluorine’s electron-withdrawing effects, resulting in moderate acidity (pKa ~9–10). Bifunctional reactivity enables coupling reactions.

- Applications : Pharmaceutical building block for antibiotics and kinase inhibitors .

Physicochemical Properties Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight | pKa | Key Features |

|---|---|---|---|---|---|

| This compound | Inferred | C₁₂H₉FO | 204.2 | ~8.5* | High hydrophobicity, thermal stability |

| 2-Fluoro-5-nitrophenol | 22510-08-3 | C₆H₄FNO₃ | 157.10 | ~4.2† | Strong acidity, redox activity |

| 2-Fluoro-5-methylphenol | - | C₇H₇FO | 126.13 | ~9.0† | Enhanced solubility in organics |

| 2-Fluoro-5-(2-hydroxyphenyl)phenol | 1261890-21-4 | C₁₂H₉FO₂ | 204.2 | 8.39 | Biphenolic H-bonding, MOF synthesis |

| 5-Amino-2,4-difluorophenol | 113512-71-3 | C₆H₅F₂NO | 145.11 | ~9.5† | Bifunctional reactivity |

*Estimated based on analogous hydroxyphenyl derivatives . †Predicted using Hammett substituent constants.

Biological Activity

2-Fluoro-5-phenylphenol is a fluorinated derivative of phenol that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its biological activity encompasses antimicrobial properties, potential anticancer effects, and endocrine disruption characteristics. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, supported by data tables and findings from diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a fluorine atom at the ortho position relative to the hydroxyl group on the phenolic ring. This can be achieved through various methods, including electrophilic aromatic substitution reactions or via photochemical techniques, which have been documented in literature .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi. For instance, it has been shown to inhibit the asexual reproduction of fungi, making it a candidate for use in agricultural applications .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

Research indicates that fluorinated phenolic compounds can exhibit anticancer properties. A study on related compounds showed that modifications at specific positions on the phenolic ring could enhance their antiproliferative effects against cancer cell lines such as lung and breast cancer . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Antiproliferative Effects

In a comparative study, several fluorinated phenolic compounds were evaluated for their IC50 values against L1210 mouse leukemia cells. The results indicated that compounds with fluorine substitutions exhibited potent growth inhibition, with IC50 values in the nanomolar range .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 50 | L1210 | |

| 5-Fluoronorepinephrine | 30 | Breast Cancer | |

| 6-Fluoronorepinephrine | 45 | Lung Cancer |

Endocrine Disruption Potential

Recent evaluations have raised concerns regarding the endocrine-disrupting potential of phenolic compounds, including this compound. In vitro studies have suggested that it may interact with hormone receptors, leading to alterations in endocrine function. This has implications for both human health and environmental safety .

Table 3: Endocrine Activity Assessment

Q & A

Q. Characterization :

- NMR : Compare H and C NMR spectra with related fluorophenol derivatives (e.g., 2-Fluoro-4-hydroxybenzaldehyde in ) to confirm substitution patterns .

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm.

- Melting Point : Compare with structurally similar compounds (e.g., 3-Fluoro-4-nitrophenol, mp 75–77°C ).

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodology :

Conduct accelerated stability studies:

- Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks.

- Monitor degradation via HPLC and track fluorine loss via ion chromatography .

Compare results with analogues like 5-Amino-2-chloro-4-fluorophenol, which may exhibit similar hydrolytic sensitivity due to electron-withdrawing substituents .

Advanced Research Questions

Q. How do electronic effects of the fluorine and phenyl groups influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodology :

Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites.

Q. Experimental Validation :

- React with nucleophiles (e.g., methoxide) under controlled conditions.

- Use F NMR to track reaction progress and compare kinetics with non-fluorinated analogues (e.g., 5-Phenylphenol) .

Data Interpretation : Correlate Hammett σ values of substituents with reaction rates to quantify electronic effects .

Q. How can contradictory spectral data (e.g., H NMR splitting patterns) be resolved for this compound derivatives?

- Methodology :

Complementary Techniques :

- X-ray Crystallography : Resolve ambiguity in substitution patterns (e.g., as done for 2-Fluoro-5-(4-fluorophenyl)pyridine in ) .

- 2D NMR : Use COSY and NOESY to assign coupling interactions.

Statistical Validation : Apply multivariate analysis to compare spectral data with databases of fluorinated aromatics (e.g., Kanto Reagents Catalog ).

Contradiction Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether discrepancies arise from experimental error or novel phenomena .

Q. What ethical and data-sharing considerations apply when publishing research on this compound?

- Methodology :

Ethical Compliance : Follow guidelines for handling hazardous intermediates (e.g., Agilent Technologies’ safety protocols in ) .

Data Transparency :

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data.

- Reference precedents like the European Open Science Cloud for anonymized data sharing .

PICOT Framework : Structure research questions to address Population (e.g., compound stability), Intervention (synthetic modifications), Comparison (non-fluorinated analogues), Outcome (reactivity metrics), and Timeframe (long-term stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.